N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-7930, is a selective antagonist of the GABA~B~ receptor. It has been extensively studied in scientific research due to its potential therapeutic applications in neurological and psychiatric disorders.
Mechanism of Action
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the GABA~B~ receptor, which is a type of G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it has been found to reduce seizure activity in animal models of epilepsy, and to decrease anxiety-like behaviors in rodents. Additionally, it has been shown to modulate pain perception and reward processing in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for the GABA~B~ receptor, which allows for more precise manipulation of this signaling pathway. However, one limitation of using N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and the GABA~B~ receptor. One area of interest is the development of more selective and potent antagonists that can be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Additionally, there is growing interest in the use of GABA~B~ receptor modulators as potential treatments for addiction and pain management, which could lead to the development of new therapeutic agents based on N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and related compounds.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in a wide range of scientific research applications, including studies on the role of the GABA~B~ receptor in neurological disorders such as epilepsy, anxiety, and depression. It has also been investigated as a potential treatment for addiction and pain management.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-2-29-18-14-12-17(13-15-18)24-22(26)16-25(21-11-7-6-10-20(21)23)30(27,28)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHHLFHEYZAWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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